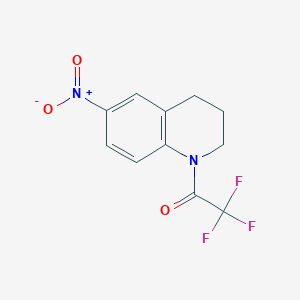

2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

Properties

Molecular Formula |

C11H9F3N2O3 |

|---|---|

Molecular Weight |

274.20 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |

InChI |

InChI=1S/C11H9F3N2O3/c12-11(13,14)10(17)15-5-1-2-7-6-8(16(18)19)3-4-9(7)15/h3-4,6H,1-2,5H2 |

InChI Key |

YHBXVGMZKHNCAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial formation of a ketene aminal intermediate from DMF-DMA and the 1,3-dicarbonyl component (e.g., 1,1,1-trifluoro-3-(trifluoromethyl)pentane-2,4-dione). Subsequent nucleophilic attack by the EDAM precursor facilitates cyclization, yielding the dihydroquinoline core. Critical parameters include:

-

Solvent : 1,4-Dioxane outperforms acetone, ethanol, and acetonitrile due to its ability to stabilize intermediates.

-

Base : Cesium carbonate (Cs₂CO₃, 0.05 equiv) achieves optimal yields (88–92%) compared to K₂CO₃ or t-BuOK.

-

Temperature and Time : Reflux conditions (5–12 hours) ensure complete conversion without side reactions.

Table 1: Optimization of Reaction Conditions for MCR Synthesis

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 8 | 1,4-Dioxane | Cs₂CO₃ | 12 | 88 |

| 10 | 1,4-Dioxane | K₂CO₃ | 12 | 85 |

| 14 | 1,4-Dioxane | t-BuOK | 12 | 86 |

| 15 | 1,4-Dioxane | Cs₂CO₃ | 5 | 91 |

Substrate Scope

EDAMs with electron-donating (e.g., p-CH₃C₆H₄) or electron-withdrawing (e.g., m-FC₆H₄) substituents tolerate the reaction, producing yields >85%. The trifluoroacetyl group originates from the 1,3-dicarbonyl component, with CF₃COCH₂COCF₃ proving most effective.

Stepwise Nitration and Acylation

This two-step protocol involves nitration of 1,2,3,4-tetrahydroquinoline followed by trifluoroacetylation, mirroring the synthesis of its acetylated analog.

Nitration of 1,2,3,4-Tetrahydroquinoline

Nitration with fuming HNO₃ in H₂SO₄ selectively introduces a nitro group at position 6, guided by the amine’s directing effect. The reaction proceeds at 0–5°C to minimize over-nitration.

Trifluoroacetylation

The nitro-substituted intermediate reacts with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under basic conditions (pyridine), yielding the target compound. This method achieves ~75% overall yield but requires rigorous purification to remove acetylated byproducts.

Cyclization of Nitro-Substituted Aniline Derivatives

Inspired by dihydroquinoline syntheses via Knoevenagel-electrocyclic pathways, this route employs nitroanilines and trifluoroacetyl ketones.

Key Steps

-

Knoevenagel Adduct Formation : Condensation of 4-nitroaniline with benzaldehyde derivatives in the presence of AgOTf generates an α,β-unsaturated ketone.

-

Electrocyclic Ring Closure : Heating the adduct in toluene induces a 6π-electrocyclization, forming the dihydroquinoline skeleton.

-

Trifluoroacetyl Introduction : Post-cyclization acylation with TFAA completes the synthesis.

Table 2: Yields for Cyclization-Based Synthesis

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Nitroaniline | Dihydroquinoline core | 68 |

| Trifluoroacetylated | Target compound | 72 |

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| MCR | 88–92 | Moderate | High |

| Stepwise | 70–75 | High | Moderate |

| Cyclization | 68–72 | Low | Low |

The MCR approach offers superior efficiency and scalability, while stepwise synthesis provides flexibility for derivative preparation. Cyclization routes, though less efficient, avoid harsh nitration conditions.

Experimental Procedures

General MCR Protocol

-

Combine DMF-DMA (1.5 mmol), trifluoroacetylacetone (1.0 mmol), and 1,4-dioxane (8 mL).

-

Reflux for 0.5 hours, then add EDAM (1.0 mmol) and Cs₂CO₃ (0.05 mmol).

-

Reflux for 5 hours, cool, and extract with ethyl acetate.

-

Purify via column chromatography (petroleum ether/EtOAc).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Reduction of Nitro Group: Formation of 2,2,2-trifluoro-1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Substitution Reactions: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, compounds containing the trifluoromethyl group, such as 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that certain synthesized quinoline derivatives demonstrated activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for development as antibacterial agents .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that quinoline derivatives can inhibit cell proliferation in cancer cell lines. The presence of the nitro group enhances this activity by increasing the compound's ability to form reactive intermediates that can induce apoptosis in cancer cells .

Neuroprotective Effects

Some research has indicated that compounds similar to 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Material Science

Fluorinated Polymers

Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. Such materials are valuable in applications ranging from coatings to advanced electronic components .

Organic Electronics

Research into organic semiconductors has identified fluorinated compounds as key materials for improving charge mobility and stability in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone into these systems could enhance performance metrics due to its favorable electronic properties .

Environmental Studies

Pesticide Development

The unique chemical structure of this compound makes it a candidate for developing novel pesticides with improved efficacy and lower environmental impact. The trifluoromethyl group is known to enhance the biological activity of agrochemicals while reducing their toxicity to non-target organisms .

Analytical Chemistry

The compound can also serve as a standard or reference material in analytical chemistry for developing methods to detect and quantify similar compounds in environmental samples. Its distinct spectral properties facilitate its use in chromatography and mass spectrometry .

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Features :

- Electron-withdrawing substituents: The nitro group (-NO₂) at position 6 and the trifluoromethyl (-CF₃) group on the ethanone moiety contribute to its electron-deficient aromatic system.

- Potential applications: While specific pharmacological data are unavailable, structural analogs suggest roles in medicinal chemistry (e.g., enzyme inhibition, radioligand development) .

Structural Analogs of 3,4-Dihydroquinoline Derivatives

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (QC-1315)

- Structure: Lacks the trifluoromethyl group, retaining the nitro-substituted dihydroquinoline and acetyl moiety.

- Properties :

- Comparison: The absence of fluorine reduces lipophilicity and metabolic stability compared to the trifluoro derivative.

2-Chloro-1-(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

- Structure: Chloroacetyl group instead of trifluoroacetyl; methoxy and methyl substituents on the dihydroquinoline core.

- Properties :

- Comparison: Chlorine’s moderate electronegativity vs. fluorine’s strong electron-withdrawing effect alters reactivity.

AR54: 2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

- Structure : Contains a pyrimidinylthio group and bulky 2,2,4-trimethyl-4-phenyl substituents.

- Properties :

- Comparison :

- The pyrimidinylthio group introduces hydrogen-bonding capability, absent in the nitro/trifluoro derivative.

- Bulky substituents may enhance pharmacokinetic properties (e.g., half-life) but reduce solubility.

Functional Group Variations in Ethanone Derivatives

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone

- Structure : A methoxyphenyl group replaces the trifluoromethyl moiety.

- Properties :

- Lower electronegativity compared to CF₃ reduces oxidative stability.

2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone Hydrochloride

- Structure: Amino group (-NH₂) replaces trifluoromethyl.

- Properties: Basic amino group increases solubility in aqueous media .

- Comparison :

- Protonation at physiological pH could enhance binding to acidic targets.

- Reduced steric hindrance compared to CF₃ may lower selectivity.

Fluorinated Analogs

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone

- Structure : Contains a boronate ester for Suzuki-Miyaura coupling.

- Properties: Molecular formula: C₁₃H₁₉BF₃NO₃ (MW: 305.1 g/mol) .

- Comparison :

- Boronate ester enables modular synthetic applications, unlike the nitro group.

- Similar trifluoroacetyl group suggests shared stability under physiological conditions.

Biological Activity

2,2,2-Trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 1290608-21-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is , with a molecular weight of 274.20 g/mol. The compound features a trifluoromethyl group and a nitro-substituted quinoline moiety, which are significant for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone may exhibit anticancer properties. For instance, studies on related quinoline derivatives have shown that they can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Table 1: Summary of Biological Activities of Related Compounds

The mechanisms underlying the biological activities of 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone are believed to be multifaceted. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and tumor growth.

- Modulation of Signaling Pathways: The nitro group in the structure may play a role in modulating key signaling pathways associated with cancer progression and metastasis.

Case Studies

Several studies have explored the biological effects of quinoline derivatives. For instance:

- Antitumor Efficacy: A study demonstrated that quinoline derivatives could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells .

- Antiviral Activity: Research on related compounds has shown promising antiviral effects by preventing viral entry into host cells through competitive inhibition with cellular receptors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed C–H activation, leveraging protocols similar to those used for related dihydroquinoline derivatives. For example, a Pd(OAc)₂/Cu(OTf)₂ catalytic system under oxygen (1 atm) in a mixed solvent of EtCOOH and o-xylene at 120°C achieves efficient coupling . Optimization involves adjusting catalyst loading (e.g., 0.03 mmol Pd(OAc)₂), reaction time (monitored via TLC), and purification via flash chromatography (ethyl acetate/petroleum ether, 1:10). Yield improvements (up to 78%) require strict oxygen exclusion and temperature control .

Q. How do the trifluoromethyl and nitro groups influence the compound’s electronic properties and reactivity?

- Methodological Answer : The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution or cross-coupling reactions. The nitro group at position 6 directs electrophilic substitution and modulates π-π stacking in crystal packing . Computational studies (DFT) are recommended to quantify electron density distribution and predict regioselectivity in reactions.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify dihydroquinoline protons (δ 1.8–2.5 ppm for CH₂ in the 3,4-dihydro ring) and aromatic protons (δ 7.0–8.5 ppm for nitro-substituted quinoline) .

- IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 316.1 (calculated for C₁₁H₈F₃N₂O₃) and fragmentation patterns (e.g., loss of NO₂ group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in X-ray data. For disordered regions (common in nitro groups), apply restraints (ISOR, DELU) and validate with R-factor convergence (<5%). Pair with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–F···H contacts) .

Q. What computational strategies predict the compound’s interaction with biological targets like enzymes or receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ERβ) based on structural analogs . Focus on hydrogen bonding (nitro/ketone groups) and hydrophobic pockets (trifluoromethyl).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA) .

Q. What challenges arise in optimizing catalytic systems for derivatizing this compound via C–H activation?

- Methodological Answer : Key challenges include:

- Catalyst Poisoning : Nitro groups may deactivate Pd catalysts. Mitigate by using electron-deficient ligands (e.g., pyridine-oxide) .

- Regioselectivity : Control via directing groups (e.g., amides) or steric effects (substituent positioning).

- Scalability : Replace O₂ with TBHP as a safer oxidant for large-scale reactions .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the compound’s biological activity against structurally related targets?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization for binding affinity (Kd) to enzymes (e.g., kinases) or SPR for receptor interactions .

- Control Experiments : Compare with 6-amino or 6-chloro analogs to isolate nitro group effects.

- Data Validation : Apply statistical rigor (n ≥ 3 replicates) and use IC₅₀ curves (GraphPad Prism) to minimize false positives .

Q. What strategies mitigate decomposition or instability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.